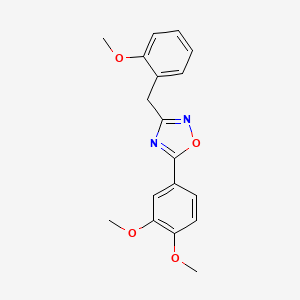
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of oxazolone derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one exerts its biological effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Specifically, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to inhibit the phosphorylation and degradation of IκBα, a key regulator of NF-κB activity.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been found to exhibit other interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities, making it readily available for use in research studies. However, one limitation of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, particularly for the treatment of inflammatory and tumor-related diseases. Another potential direction is the study of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's effects on other signaling pathways and its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's biochemical and physiological effects, which may provide important insights into the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 2-phenylacetaldehyde with ammonium acetate and acetic anhydride in the presence of glacial acetic acid. The reaction proceeds through a condensation reaction and yields the final product as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-25-18-11-9-16(14-19(18)24-2)13-17-21(23)26-20(22-17)12-10-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3/b12-10+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZYJMONWSSPIF-QIYIKKHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)


![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)


![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)